3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one
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Overview
Description
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . These changes can include alterations in cell signaling, inhibition of enzyme activity, or interference with DNA or RNA function .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways, often related to the biological activities they exhibit .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves several steps. One common method includes the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one can be compared with other indole derivatives, such as:
3-chloro-2-hydroxypropyltrimethylammonium chloride: This compound is used in similar applications but has different chemical properties and reactivity.
2-chloro-2,3,3-trimethylbutane: Another related compound with distinct structural and functional characteristics.
The uniqueness of this compound lies in its specific indole structure, which imparts unique biological and chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one (CAS: 924873-02-9) is an indole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects. The following sections explore its synthesis, biological activities, and relevant research findings.
The synthesis of this compound typically involves the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. This reaction often requires a catalyst and elevated temperatures to yield the desired product.
Chemical Formula : C₁₅H₁₈ClNO
Molecular Weight : 263.76 g/mol
IUPAC Name : (1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one
Biological Activity
The biological activity of indole derivatives is well-documented, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The specific actions of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that indole derivatives can possess significant antimicrobial properties. For instance, a study highlighted that related indole compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.13 to 1.0 µg/mL against various bacterial strains.
Cytotoxicity Studies
While exploring the cytotoxic effects of indole derivatives, it was found that some compounds exhibited low hemolytic effects on red blood cells and minimal toxicity towards mammalian cell lines . However, certain derivatives showed relatively high cytotoxicity in vitro. For example, the cytotoxicity of the biosynthetic pigment from Chromobacterium violaceum was significantly reduced in modified forms of indole derivatives .
The mechanism by which indole derivatives exert their biological effects is primarily through interaction with various cellular receptors and enzymes. Indoles are known to bind to multiple biological targets, influencing signal transduction pathways and leading to altered cellular responses.
Biochemical Pathways
Indole derivatives can affect several biochemical pathways:
- Antibacterial Action : Compounds may disrupt bacterial cell membranes or inhibit essential metabolic processes.
- Cytotoxic Effects : Indoles can induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of indole derivatives similar to this compound:
Properties
IUPAC Name |
(1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGWBNVGENNEAT-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C\1/C(C2=CC=CC=C2N1C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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